2-Bromo-5-(prop-1-en-2-yl)pyridine
Overview
Description
2-Bromo-5-(prop-1-en-2-yl)pyridine is an organic compound with the molecular formula C8H8BrN It is a derivative of pyridine, where the bromine atom is attached to the second carbon and the prop-1-en-2-yl group is attached to the fifth carbon of the pyridine ring
Mechanism of Action
Target of Action
Brominated pyridine derivatives are known to be valuable building blocks in organic synthesis, suggesting that they may interact with a variety of molecular targets.
Mode of Action
Brominated pyridine derivatives are known to participate in various chemical reactions, including carbon-carbon coupling reactions . The presence of a bromine atom makes them suitable for further functionalization.
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(prop-1-en-2-yl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(prop-1-en-2-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form 2-bromo-5-(propyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-(prop-1-en-2-yl)pyridine, 2-thio-5-(prop-1-en-2-yl)pyridine, and 2-alkoxy-5-(prop-1-en-2-yl)pyridine.
Oxidation Reactions: Products include 2-bromo-5-(prop-1-en-2-yl)benzaldehyde and 2-bromo-5-(prop-1-en-2-yl)benzoic acid.
Reduction Reactions: The major product is 2-bromo-5-(propyl)pyridine.
Scientific Research Applications
2-Bromo-5-(prop-1-en-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 2-Bromo-5-(prop-1-yn-1-yl)pyridine
Uniqueness
2-Bromo-5-(prop-1-en-2-yl)pyridine is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct reactivity and binding properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications, particularly in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-bromo-5-prop-1-en-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVPZXKIBHJGEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516805-43-8 | |
Record name | 2-bromo-5-(prop-1-en-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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